molecular formula C13H17ClFN3S B6489049 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride CAS No. 1215314-73-0

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride

Cat. No. B6489049
CAS RN: 1215314-73-0
M. Wt: 301.81 g/mol
InChI Key: XGADIRLDSITOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The benzothiazole group is a heterocyclic aromatic compound, which is also found in various pharmaceuticals .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The structural resemblance between the fused imidazopyridine heterocyclic ring system (to which our compound belongs) and purines has prompted extensive biological investigations. Researchers have assessed the potential therapeutic significance of imidazopyridines. Notably, they act as GABA A receptor positive allosteric modulators , which highlights their medicinal potential. Additionally, imidazopyridines have been explored as proton pump inhibitors , aromatase inhibitors , and NSAIDs . These compounds can influence various cellular pathways relevant to cancer cells, immune system components, and enzymes involved in carbohydrate metabolism.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3S.ClH/c1-2-16-6-8-17(9-7-16)13-15-12-10(14)4-3-5-11(12)18-13;/h3-5H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADIRLDSITOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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